4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
Description
Overview of the Compound
This compound represents a complex organic molecule characterized by its distinctive structural composition incorporating multiple functional groups. The compound belongs to the broader classification of piperidine derivatives, which constitute a significant category within heterocyclic chemistry due to their six-membered ring structure containing one nitrogen atom. The molecular architecture features a central piperidine ring connected through an ethoxy bridge to a phenyl group, which is further substituted with a propyl ether moiety, culminating in the formation of a hydrochloride salt for enhanced stability and solubility characteristics.
The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride, reflecting its precise structural organization. This nomenclature system provides clarity regarding the spatial arrangement of functional groups and the connectivity patterns within the molecular framework. The compound exhibits a molecular formula of C16H26ClNO2, indicating the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.
The physical and chemical properties of this compound are fundamentally influenced by its molecular composition and structural characteristics. The compound demonstrates a molecular weight of 299.83 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical intermediates. The presence of the hydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form, making it more suitable for various research applications and analytical procedures.
Table 1: Fundamental Molecular Properties
Historical Context and Discovery
The historical development of this compound can be traced through the broader evolution of piperidine derivative research, which has experienced significant advancement over the past several decades. Piperidine-containing compounds have long been recognized for their structural diversity and potential applications in medicinal chemistry, with researchers continuously exploring novel derivatives to expand the chemical space available for drug discovery and development processes.
The specific compound under examination was first documented in chemical databases during the early 2010s, with initial entries appearing in major chemical registries around 2010-2012. This timeline corresponds with a period of intensified research into heterocyclic compounds and their potential therapeutic applications, particularly within the pharmaceutical industry's efforts to identify novel molecular scaffolds for drug development programs.
The compound's emergence coincided with significant advances in synthetic organic chemistry methodologies, particularly those focused on the efficient construction of complex heterocyclic systems. During this period, researchers developed increasingly sophisticated approaches to piperidine synthesis, including innovative cyclization strategies and novel functional group transformations that enabled access to previously challenging molecular architectures. These methodological advances directly contributed to the ability to synthesize and characterize compounds like this compound.
The registration of this compound in major chemical databases reflects the growing interest in systematically exploring chemical space through the synthesis and characterization of diverse molecular entities. This approach has become increasingly important in contemporary drug discovery efforts, where researchers seek to identify compounds with novel biological activities or improved pharmaceutical properties compared to existing therapeutic agents.
Relevance in Contemporary Chemical Research
Contemporary chemical research has demonstrated renewed interest in piperidine derivatives due to their remarkable structural versatility and potential applications across multiple scientific disciplines. The field has witnessed significant advances in synthetic methodologies for constructing complex piperidine-containing molecules, with researchers developing innovative approaches such as aza-Prins reactions, Michael-Mannich cascades, and stereoselective cyclization strategies. These methodological improvements have expanded the accessible chemical space and enabled the synthesis of increasingly complex piperidine derivatives like this compound.
The compound's structural features make it particularly relevant to current research trends focusing on molecules that combine multiple pharmacophoric elements within a single molecular framework. The presence of the piperidine ring system, ether linkages, and aromatic substituents provides multiple sites for potential biological interactions, making it an attractive candidate for structure-activity relationship studies and medicinal chemistry optimization efforts.
Recent advances in analytical chemistry and structural characterization techniques have enhanced researchers' ability to study compounds like this compound with unprecedented precision. Modern spectroscopic methods, including advanced Nuclear Magnetic Resonance techniques and high-resolution mass spectrometry, enable detailed structural elucidation and purity assessment, facilitating more rigorous research investigations.
The compound's potential applications extend beyond traditional pharmaceutical research to include materials science, catalysis, and chemical biology investigations. The modular nature of its structure, featuring distinct functional domains connected through flexible linkers, makes it suitable for various applications requiring specific molecular recognition or binding properties.
Table 2: Contemporary Research Applications
| Research Area | Potential Application | Structural Feature |
|---|---|---|
| Medicinal Chemistry | Structure-Activity Relationship Studies | Piperidine Ring System |
| Chemical Biology | Molecular Recognition Studies | Aromatic Phenyl Groups |
| Materials Science | Functional Material Development | Ether Linkages |
| Analytical Chemistry | Reference Standard Development | Hydrochloride Salt Form |
Objectives and Scope of the Review
The primary objective of this comprehensive review focuses on providing a thorough examination of this compound from multiple chemical perspectives, emphasizing its structural characteristics, synthetic accessibility, and research applications. This analysis aims to consolidate available information regarding the compound's fundamental properties while identifying areas where additional research efforts might prove beneficial for advancing scientific understanding.
The scope of this review encompasses detailed examination of the compound's molecular structure, including analysis of its conformational properties and electronic characteristics. Particular attention is directed toward understanding how the various functional groups within the molecule contribute to its overall chemical behavior and potential interactions with other molecular systems. The review seeks to establish clear connections between structural features and observable chemical properties.
Synthetic considerations represent another critical component of this review's scope, examining the various approaches that could potentially be employed for the compound's preparation. This includes evaluation of established synthetic methodologies for related piperidine derivatives and assessment of how these approaches might be adapted or modified for efficient synthesis of this compound.
The review also addresses the compound's position within the broader context of piperidine derivative research, examining how its structural features compare to other members of this important chemical class. This comparative analysis helps establish the compound's unique characteristics while identifying potential advantages or limitations relative to structurally related molecules.
Contemporary research applications and potential future directions constitute the final major component of the review's scope. This includes examination of current research trends that might benefit from investigations involving this compound, as well as identification of emerging research areas where its unique structural features could provide valuable insights or capabilities.
Properties
IUPAC Name |
2-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-6-8-16(9-7-15)19-13-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHRNSIZDKEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-(2-piperidinyl)ethanol with 4-bromophenyl propyl ether under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
(i) 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Structure : Features a piperidine core with a diphenylmethoxy substituent.
- Comparison: Unlike the target compound, which has a propyl ether and ethoxy linkage, this analogue lacks the ethoxy-phenyl-propyl ether backbone.
(ii) SWR-0065HA and Related β-Adrenoceptor Ligands
- Structure: Contains ethoxy-phenyl groups with triazinoindole or hydroxypropylamino substituents.
- Pharmacology: Demonstrates selective binding to human β-adrenoceptors. The ethoxy-phenyl moiety is structurally similar to the target compound, but the additional triazinoindole group likely enhances receptor specificity .
(iii) Cetirizine Dihydrochloride Impurities (e.g., ACI 030215)
- Structure : Piperazinyl-ethoxy acetic acid esters with chlorophenyl groups.
- Comparison : Replaces the piperidine ring with piperazine, altering electronic properties and hydrogen-bonding capacity. The ethoxy linkage is retained, but the acetic acid ester introduces different solubility and metabolic stability profiles .
(iv) 2,2,6,6-Tetramethylpiperidin-4-yl Esters
Physicochemical Properties
Pharmacological and Toxicological Insights
- Receptor Binding: Piperidine and ethoxy-phenyl motifs are common in adrenoceptor ligands (e.g., SWR compounds in ).
- Toxicity Data: Limited information exists for the target compound. Cetirizine impurities highlight the importance of structural purity in minimizing adverse effects .
Regulatory and Environmental Considerations
- Regulatory Status : Compounds like 4-(diphenylmethoxy)piperidine HCl are listed in the IECSC (China’s existing chemical inventory), but the target compound’s regulatory status remains unconfirmed .
- Environmental Impact: Piperidine-based compounds often require rigorous biodegradability testing. notes that ecological data for analogues are incomplete, suggesting similar gaps for the target compound .
Biological Activity
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound consists of a piperidine ring, an ether linkage, and a phenyl group, contributing to its pharmacological potential. The presence of the piperidine moiety is particularly significant as it is commonly found in various bioactive compounds.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain, which can affect mood and anxiety disorders.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound has shown potential as an SSRI, which may help in treating depression and anxiety by increasing serotonin availability in the synaptic cleft.
- Receptor Binding : Studies indicate that similar compounds can bind to serotonin transporters (SERT), suggesting that this compound may exhibit similar binding characteristics .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antidepressant Effects : Initial findings suggest that the compound may possess antidepressant-like properties through its action on serotonin pathways.
- Neuroprotective Properties : Compounds with similar structures have been reported to exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
- Anticancer Activity : Some derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, indicating a possible avenue for further research into its anticancer properties .
Data Table: Summary of Biological Activities
Case Studies
- Antidepressant Properties :
- Neuroprotection :
- Anticancer Activity :
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 2-(piperidin-2-yl)ethanol with a halogenated phenyl propyl ether precursor under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
- Reagent stoichiometry : Adjust molar ratios of reactants to minimize side products.
- Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Statistical experimental design (e.g., factorial design) can systematically evaluate variables like pH, solvent polarity, and reaction time to maximize yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Purity ≥98% is standard for pharmacological studies .
- Structural confirmation :
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis and oxidation .
- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products (e.g., free piperidine or ether cleavage) .
- Solvent selection : Avoid protic solvents (e.g., methanol) in stock solutions; use DMSO or acetonitrile for biological assays .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and pharmacological profile?
Methodological Answer:
- Reactivity prediction : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ether linkage, identifying susceptibility to hydrolysis .
- Pharmacokinetics : Molecular docking (AutoDock Vina) to simulate interactions with targets like GPCRs or ion channels. ADMET predictions (SwissADME) assess bioavailability and blood-brain barrier permeability .
- Reaction path analysis : Transition state modeling (Gaussian 09) to explore alternative synthetic pathways and byproduct formation .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Compare protocols for cell viability (MTT vs. resazurin assays) or receptor binding (radioligand vs. fluorescence polarization) to identify variability sources .
- Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to observed effects in vivo but not in vitro .
- Cross-species validation : Test activity in human vs. rodent cell lines or primary tissues to account for species-specific target expression .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways affected by the compound .
- CRISPR-Cas9 screening : Knockout candidate targets (e.g., GPCRs) in cell lines to confirm functional involvement .
- Kinetic studies : Surface plasmon resonance (SPR) to measure real-time binding affinity (ka/kd) for putative targets .
Q. What advanced techniques validate the compound’s selectivity against off-target receptors?
Methodological Answer:
- Panel screening : Use Eurofins’ CEREP panel or similar to test activity against 100+ receptors/enzymes at 10 µM .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding site interactions .
- Machine learning : Train models on public bioactivity data (ChEMBL) to predict off-target liabilities .
Methodological Notes for Data Contradictions
- Reproducibility : Document batch-to-batch variability (e.g., residual solvents quantified via GC-MS) .
- Cross-validation : Use orthogonal assays (e.g., SPR and ITC for binding studies) to confirm key findings .
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and internal studies to identify consensus trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
